![molecular formula C13H20N4O B5509727 N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide typically involves multiple steps, starting from basic building blocks such as amino acids or simple hydrocarbons. For example, the synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents involves starting from 4-amino-3,5-dimethylisoxazole and proceeding through several steps to achieve the final compound (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques like IR, NMR (1H, 13C), and sometimes mass spectrometry, alongside elemental analyses. These techniques provide insights into the arrangement of atoms within the molecule and can help in confirming the presence of specific functional groups and the overall framework of the compound.
Chemical Reactions and Properties
Compounds containing the 1,2,4-triazolyl group, similar to the one , often exhibit a range of chemical reactivity due to the presence of multiple reactive sites. For example, they might participate in nucleophilic substitutions or act as ligands in coordination compounds due to the lone pairs on the nitrogen atoms of the triazole ring.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be analyzed using various techniques. X-ray crystallography, for instance, can provide detailed insights into the crystalline structure of a compound, as shown in the study of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide (Kulai & Mallet-Ladeira, 2016).
Scientific Research Applications
Synthesis and Biological Activity
Enzyme Inhibition : The synthesis of cyclopropene analogs of ceramide, including structural variations similar to N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide, showed inhibition of dihydroceramide desaturase, an enzyme critical in sphingolipid metabolism. These compounds have potential therapeutic applications in diseases related to lipid metabolism (Triola et al., 2003).
Antimicrobial and Antifungal Properties : Research on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, structurally related to the queried compound, demonstrated moderate to good antimicrobial potential against several bacterial and fungal strains. These findings indicate the significance of triazole-containing compounds in developing new antimicrobial agents (Kaushik & Luxmi, 2017).
Luminescent Properties for Light Emission : Analogous compounds with benzothiazole and triazole units have been explored for their luminescent properties. These compounds, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, exhibit potential for white light emission applications, suggesting their use in light-emitting devices (Lu et al., 2017).
Antioxidant and Anticancer Activities : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing triazolone and triazolethione moieties demonstrated significant antioxidant and anticancer activities. These results underline the potential of triazole derivatives in medicinal chemistry for therapeutic applications (Tumosienė et al., 2020).
Catalytic Applications : The use of triazole-based ligands in the synthesis of metal complexes has been reported to enhance catalytic activities, including transfer hydrogenation reactions. This research suggests the utility of triazole-containing compounds in developing new catalysts for chemical synthesis (Saleem et al., 2013).
Future Directions
The future research directions for this compound could potentially include studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the 1,2,4-triazole and propanamide groups .
properties
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(1,2,4-triazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(6-7-17-8-14-15-9-17)16-12-5-4-10-2-1-3-11(10)12/h8-12H,1-7H2,(H,16,18)/t10-,11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCYLQUTFPMJDU-SRVKXCTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)NC(=O)CCN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)NC(=O)CCN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(1,2,4-triazol-4-yl)propanamide |
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